molecular formula C7H6ClIO B1489968 2-Chloro-4-iodo-6-methylphenol CAS No. 1630906-44-3

2-Chloro-4-iodo-6-methylphenol

Cat. No.: B1489968
CAS No.: 1630906-44-3
M. Wt: 268.48 g/mol
InChI Key: IUUKDIRULMFXBK-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-methylphenol (CAS: 1630906-44-3) is a halogenated phenolic compound featuring chlorine, iodine, and methyl substituents on the aromatic ring. Its molecular formula is C₇H₆ClIO, with a molecular weight of 284.48 g/mol. The compound’s structure is characterized by:

  • A chlorine atom at the 2-position,
  • An iodine atom at the 4-position,
  • A methyl group at the 6-position.

Scientific Research Applications

Organic Synthesis

2-Chloro-4-iodo-6-methylphenol serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its halogen substituents enhance reactivity, facilitating various chemical transformations such as:

  • Nucleophilic Substitution Reactions : The chlorine and iodine atoms can be replaced by nucleophiles, making it useful in synthesizing more complex organic molecules.
  • Coupling Reactions : It is often used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds, which are essential in creating complex structures in medicinal chemistry.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of halogen atoms with nucleophiles
Suzuki-Miyaura CouplingFormation of carbon-carbon bonds
Oxidation/ReductionConversion to various derivatives

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that halogenated phenols can possess significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that compounds with similar structures may inhibit cancer cell proliferation, making them candidates for further drug development.

Case Study Example

A study published in a peer-reviewed journal explored the antimicrobial effects of halogenated phenols, including this compound, against specific bacterial strains. The results demonstrated a notable reduction in bacterial growth, indicating its potential as an antibacterial agent .

Agrochemical Applications

The compound's unique chemical properties make it suitable for use in the development of agrochemicals such as pesticides and herbicides. Its effectiveness stems from its ability to interact with biological systems of pests while minimizing toxicity to non-target organisms.

Table 2: Potential Agrochemical Applications

Application TypeDescription
PesticidesTargeting specific pests while preserving crops
HerbicidesInhibiting weed growth without harming desirable plants

Mechanism of Action

The mechanism by which 2-Chloro-4-iodo-6-methylphenol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity by binding to active sites or altering substrate specificity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

4-Chloro-2-iodo-6-methylphenol (CAS: 1257535-34-4) is a positional isomer of the target compound, differing in the placement of chlorine (4-position) and iodine (2-position). Such positional changes significantly alter electronic and steric properties:

  • Electron-withdrawing effects : Iodine’s polarizability may stabilize the aromatic ring differently depending on its position.
  • Reactivity : The 2-position chlorine in the target compound may enhance ortho-directing effects in substitution reactions compared to the isomer .

Chloromethylphenol Derivatives (): Compounds like 2-chloro-4-methylphenol and 4-chloro-2-methylphenol (4-chloro-o-cresol) lack iodine but share methyl and chlorine substituents. Key differences include:

  • Molecular weight: The iodine atom in the target compound increases its molecular weight by ~127 g/mol compared to chloromethylphenols.
  • Hydrophobicity: The methyl group enhances lipophilicity, but iodine’s larger size may further increase solubility in non-polar solvents .

Halogen-Substituted Phenols

Chlorophenols (): Monochlorophenols (e.g., 2-chlorophenol, 4-chlorophenol) and dichlorophenols (e.g., 2,4-dichlorophenol) are simpler analogs. Notable contrasts include:

  • Toxicity: Chlorophenols are well-documented as toxic and persistent environmental pollutants. The addition of iodine and methyl groups in the target compound may modify its toxicity profile, though specific data are lacking.
  • Boiling/Melting Points : Heavier halogens like iodine typically elevate melting points due to increased molecular mass and van der Waals interactions .

Bromo-Chloro Phenols (): The Schiff base derivative 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol illustrates the impact of bromine substitution. Bromine’s smaller atomic radius compared to iodine may result in:

  • Lower steric hindrance in brominated compounds.
  • Reduced stability in radical-mediated reactions due to weaker C–Br bonds compared to C–I bonds .

Methyl-Substituted Phenols

4-Chloro-2-methylphenol (4-chloro-o-cresol): This compound shares the methyl and chlorine substituents but lacks iodine. Key differences:

  • Environmental persistence : The iodine atom in the target compound may increase photodegradation susceptibility due to weaker C–I bonds.
  • Analytical detection: highlights GC/MS-SIM methods for chloromethylphenols; however, iodine’s presence may necessitate alternative techniques like ICP-MS for halogen-specific quantification .

Biological Activity

2-Chloro-4-iodo-6-methylphenol is a halogenated phenolic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and environmental science.

Chemical Structure and Properties

This compound possesses a unique substitution pattern that influences its chemical reactivity and biological interactions. The presence of chlorine and iodine atoms, along with a methyl group on the phenolic ring, contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial and Antifungal Properties : This compound exhibits significant antibacterial and antifungal activities. It is effective against various Gram-positive and Gram-negative bacterial strains as well as several fungal species. The mode of action typically involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Enzyme Interaction : The compound interacts with key enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. This interaction can lead to the hydroxylation of the compound, enhancing its solubility and facilitating excretion from the body.
  • Cellular Effects : this compound influences cellular processes by modulating oxidative stress responses. It induces the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Table 1: Biological Activity Against Microorganisms

MicroorganismActivity Level
Escherichia coli Moderate
Staphylococcus aureus Significant
Candida albicans Moderate
Pseudomonas aeruginosa Significant
Trichophyton longifusus Moderate

Data compiled from various studies demonstrating the antimicrobial efficacy of this compound against different pathogens.

Case Studies

  • Antimicrobial Efficacy : In a study examining the antibacterial effects of halogenated phenols, this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli when tested using the agar-well diffusion method .
  • Cytotoxicity Assessment : A Brine Shrimp bioassay was conducted to evaluate the cytotoxic properties of this compound, revealing moderate toxicity levels that suggest potential applications in cancer research .
  • Environmental Impact : Research indicates that chlorophenols, including this compound, can be degraded by certain bacterial strains in contaminated environments, highlighting their role in bioremediation efforts.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its solubility in water, which aids in its absorption and distribution within biological systems. It is primarily metabolized in the liver, where cytochrome P450 enzymes convert it into more hydrophilic derivatives suitable for renal excretion.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : Minimal toxic effects observed; potential therapeutic applications.
  • High Doses : Significant toxicity noted, including liver and kidney damage in animal models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-iodo-6-methylphenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of 6-methylphenol. Chlorination typically employs sulfuryl chloride (SO₂Cl₂) in acetic acid under controlled temperatures (0–5°C) to prevent over-chlorination. Iodination is achieved using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 50–60°C. Yield optimization requires stoichiometric control and inert atmospheres to minimize side reactions like dehalogenation .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (7:3 v/v) removes unreacted precursors. For higher purity (>98%), column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1) resolves halogenated byproducts. Confirm purity via HPLC (C18 column, methanol:water 70:30, UV detection at 254 nm) .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) and FTIR:

  • ¹H NMR : Expect aromatic proton signals between δ 6.8–7.2 ppm, with splitting patterns reflecting substituent positions.
  • ¹³C NMR : Chlorine and iodine induce distinct deshielding; the methyl group appears at ~δ 20 ppm.
  • FTIR : O-H stretch (~3200 cm⁻¹), C-Cl (650 cm⁻¹), and C-I (500 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How do steric and electronic effects of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Iodine’s large atomic radius enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the methyl group at position 6 may reduce coupling efficiency. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to improve yields. Monitor reaction progress via TLC and GC-MS to identify intermediates .

Q. What strategies resolve discrepancies between computational predictions and experimental data for the compound’s antimicrobial activity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to microbial enzymes (e.g., DNA gyrase). Validate experimentally via microbroth dilution assays (MIC determination against S. aureus and E. coli). If computational results overestimate activity, re-evaluate force field parameters or solvation models. Use isothermal titration calorimetry (ITC) to measure actual binding thermodynamics .

Q. How can isotopic labeling (e.g., deuterated analogs) improve mechanistic studies of this compound’s environmental degradation?

  • Methodological Answer : Synthesize deuterated derivatives (e.g., ²H₃-methyl group) via H/D exchange using D₂O and acid catalysis. Use LC-MS/MS to track degradation pathways in simulated environmental matrices (soil/water). Compare half-lives and metabolite profiles (e.g., dehalogenated products) between labeled and unlabeled compounds to elucidate reaction mechanisms .

Q. What experimental designs mitigate interference from halogen bonding in crystallographic studies of this compound?

  • Methodological Answer : Co-crystallize with hydrogen bond acceptors (e.g., pyridine derivatives) to compete with halogen bonding. Use synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to resolve heavy atom (iodine) positions. Refinement with SHELXL and Hirshfeld surface analysis clarifies intermolecular interactions .

Properties

IUPAC Name

2-chloro-4-iodo-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKDIRULMFXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Chloro-4-iodo-6-methylphenol
2-Chloro-4-iodo-6-methylphenol
2-Chloro-4-iodo-6-methylphenol
2-Chloro-4-iodo-6-methylphenol
2-Chloro-4-iodo-6-methylphenol
2-Chloro-4-iodo-6-methylphenol

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